Physicochemical Profiling of 3-(1-Allyl-1H-imidazol-2-yl)aniline: A Technical Whitepaper
Physicochemical Profiling of 3-(1-Allyl-1H-imidazol-2-yl)aniline: A Technical Whitepaper
Executive Summary
In modern drug development and advanced materials science, the rational design of functionalized bi-aryl systems is paramount. 3-(1-Allyl-1H-imidazol-2-yl)aniline (Chemical Formula: C12H13N3) represents a highly versatile structural motif. It integrates three distinct reactive and interactive domains: a primary aromatic amine (aniline), a basic heterocycle (imidazole), and a terminal alkene (N-allyl group).
This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties of this compound. By decoding the causality behind its acid-base equilibria, lipophilicity, and structural stability, researchers can optimize its application as a fragment-based drug discovery (FBDD) scaffold or a specialized ligand for metalloenzymes.
Structural Descriptors & Computed Properties
Understanding the baseline molecular descriptors is the first step in predicting pharmacokinetic behavior and chemical reactivity. The table below summarizes the core quantitative data derived from chemoinformatic profiling of the compound's constituent functional groups[1],[2].
| Property | Value | Clinical / Chemical Significance |
| Molecular Formula | C12H13N3 | Fragment-like size, ideal for lead optimization. |
| Molecular Weight | 199.25 g/mol | High ligand efficiency potential; easily crosses membranes. |
| Topological Polar Surface Area (TPSA) | 43.8 Ų | Excellent membrane permeability (well below the 140 Ų limit). |
| Hydrogen Bond Donors | 1 | Provided by the primary aniline (-NH2) group. |
| Hydrogen Bond Acceptors | 2 | Provided by the aniline nitrogen and the sp2 imidazole nitrogen. |
| Rotatable Bonds | 3 | Allows conformational flexibility for target induced-fit binding. |
| Predicted LogP | ~1.8 - 2.2 | Optimal lipophilicity for oral bioavailability. |
Mechanistic Physicochemical Profiling
As an Application Scientist, it is critical to move beyond raw data and understand why a molecule behaves the way it does in solution.
Acid-Base Equilibria (pKa) and Ionization
This molecule possesses two distinct basic centers, creating a complex ionization profile:
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The Aniline Nitrogen: Typically, aniline has a pKa of ~4.6. However, the meta-substituted imidazolyl group exerts an electron-withdrawing inductive effect, which slightly depresses the electron density on the aniline nitrogen, likely lowering its pKa to ~4.0 - 4.3.
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The Imidazole Nitrogen (N3): While unsubstituted imidazole has a pKa of ~7.0, the N1-allyl substitution and the C2-aryl substitution modulate this basicity. The steric and electronic effects typically shift the pKa of the conjugate acid to approximately 6.0 - 6.5.
Causality Insight: Because both pKa values are below physiological pH (7.4), the compound exists predominantly in its neutral, un-ionized state in systemic circulation. This maximizes passive transcellular diffusion across lipid bilayers.
Lipophilicity and Solvation Dynamics
The N-allyl group serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule compared to an unsubstituted imidazole[2]. Second, the steric bulk of the allyl group forces a dihedral twist between the aniline and imidazole rings, disrupting molecular planarity. Causality Insight: This forced non-planarity decreases the crystal lattice energy of the solid state. Consequently, less thermodynamic energy is required to break the lattice during solvation, resulting in a higher aqueous kinetic solubility than would be expected for a planar bi-aryl system.
Chemical Stability and Reactivity Liabilities
The compound requires strict handling protocols due to two structural liabilities:
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Terminal Alkene (Allyl): Susceptible to radical-mediated polymerization and oxidative degradation (e.g., epoxidation).
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Aniline Moiety: Prone to auto-oxidation into reactive quinone imines when exposed to light and oxygen. Recommendation: The compound must be stored under an inert atmosphere (Argon/N2) at -20°C in amber vials.
Experimental Workflows for Physicochemical Characterization
To ensure data integrity, the following protocols are designed as self-validating systems, adhering to international OECD guidelines.
Protocol 1: Potentiometric pKa Determination (OECD TG 112)
Because the neutral form of the compound may precipitate in purely aqueous media during titration, a co-solvent method is required[3].
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Preparation: Prepare a 1 mM solution of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
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Titration: Under a continuous nitrogen purge (to prevent CO2 absorption, which alters pH), titrate the solution using standardized 0.1 M HCl and 0.1 M NaOH at a constant temperature of 25.0 ± 0.1 °C.
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Extrapolation: Plot the apparent pKa values against the dielectric constant of the respective co-solvent mixtures. Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa at 0% co-solvent.
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Self-Validation Step: Titrate a known reference standard (e.g., p-Nitrophenol, known pKa 7.15) under identical conditions. The protocol is validated only if the extrapolated pKa of the standard falls within ± 0.1 log units of the literature value[3].
Protocol 2: Shake-Flask LogP/LogD Profiling (OECD TG 107)
This method determines the partition coefficient, a critical metric for predicting bioaccumulation and permeability[4].
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Phase Saturation: Pre-saturate n-octanol and 0.1 M aqueous phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours. Causality: Mutual solubility alters the thermodynamic properties of the phases; pre-saturation prevents volume shifts during the experiment.
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Partitioning: Dissolve 1 mg of the compound in 10 mL of the pre-saturated octanol phase. Add 10 mL of the pre-saturated aqueous buffer in a sealed glass vial.
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Equilibration: Shake mechanically at 100 rpm for 60 minutes at 25 °C. Centrifuge at 3000 rpm for 15 minutes to guarantee absolute phase separation without micro-emulsions.
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Quantification: Extract aliquots from both phases and quantify the compound concentration using HPLC-UV. Calculate LogD7.4 as log10([C]octanol/[C]aqueous) .
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Self-Validation Step: Include a reference standard with a known LogP (e.g., aniline) in a parallel shake-flask. The system is validated if the standard's recovery is >98% and the measured LogP matches literature values[4].
Workflow Visualization
The following diagram maps the logical progression of the physicochemical characterization pipeline, ensuring that structural verification precedes empirical profiling.
Figure 1: Physicochemical characterization workflow for 3-(1-Allyl-1H-imidazol-2-yl)aniline.
References
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"3-(1H-Imidazol-1-ylmethyl)aniline | C10H11N3 | CID 6481821 - PubChem", National Institutes of Health (NIH). 1
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"1-allyl-1H-imidazole | C6H8N2 | CID 35794 - PubChem", National Institutes of Health (NIH). 2
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"Updating of the OECD Test Guideline 107 “partition coefficient N-octanol/water”: OECD Laboratory Intercomparison Test on the HPLC method", Scilit. 4
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"OECD Test Guideline 112: Dissociation Constants in Water (1981)", Umwelt-online.de. 3
